![molecular formula C5H6N2O3 B2803054 (3-hydroxy-1H-pyrazol-4-yl)acetic acid CAS No. 876716-99-3](/img/structure/B2803054.png)
(3-hydroxy-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-hydroxy-1H-pyrazol-4-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C5H6N2O3 and a molecular weight of 142.11 .
Molecular Structure Analysis
The molecular structure of “(3-hydroxy-1H-pyrazol-4-yl)acetic acid” can be represented by the SMILES notation: C1=C (C (=O)NN1)CC (=O)O .Chemical Reactions Analysis
Pyrazole derivatives, including “(3-hydroxy-1H-pyrazol-4-yl)acetic acid”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
(3-hydroxy-1H-pyrazol-4-yl)acetic acid: has been investigated for its potential as an antimalarial agent. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH), an enzyme essential for parasite survival. Some derivatives, such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate , exhibited promising inhibition activity against Pf DHODH .
Antibacterial and Antifungal Properties
Various derivatives of (3-hydroxy-1H-pyrazol-4-yl)acetic acid have demonstrated antibacterial and antifungal activity. For instance, compounds with 2,4-disubstituted thiazole analogues exhibited good antibacterial activity against tested microorganisms. Additionally, some derivatives showed significant antifungal activity .
Cytotoxicity
Certain synthesized derivatives of (3-hydroxy-1H-pyrazol-4-yl)acetic acid displayed in vitro cytotoxic efficiency. Their IC50 values ranged from 0.426 to 4.943 μM, indicating potential as cytotoxic agents. Notably, some derivatives outperformed the standard reference drug in terms of cytotoxic activity .
Antipromastigote Activity
A molecular simulation study justified the potent in vitro antipromastigote activity of a specific compound derived from (3-hydroxy-1H-pyrazol-4-yl)acetic acid . This compound exhibited a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCCZLIZRQRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-hydroxy-1H-pyrazol-4-yl)acetic acid | |
CAS RN |
876716-99-3 |
Source
|
Record name | 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.